Cas no 1805463-59-5 (6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylic acid)

6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylic acid
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- インチ: 1S/C8H3F5INO2/c9-6(10)3-1-2(8(11,12)13)4(14)5(15-3)7(16)17/h1,6H,(H,16,17)
- InChIKey: ZFRUUECDXHAFHY-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=O)O)N=C(C(F)F)C=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 298
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 50.2
6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029019669-250mg |
6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylic acid |
1805463-59-5 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
Alichem | A029019669-1g |
6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylic acid |
1805463-59-5 | 95% | 1g |
$2,808.15 | 2022-04-01 | |
Alichem | A029019669-500mg |
6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylic acid |
1805463-59-5 | 95% | 500mg |
$1,701.85 | 2022-04-01 |
6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylic acid 関連文献
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2. Book reviews
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylic acidに関する追加情報
6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylic Acid: A Comprehensive Overview
The compound 6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylic Acid (CAS No. 1805463-59-5) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and materials science. This compound belongs to the class of pyridine carboxylic acids, which are known for their versatility in chemical synthesis and biological applications. The structure of this molecule is characterized by a pyridine ring substituted with a difluoromethyl group at position 6, an iodo group at position 3, and a trifluoromethyl group at position 4. These substituents confer unique electronic and steric properties, making it a valuable compound for research and development.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery, particularly due to their ability to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The presence of multiple fluorine atoms in 6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylic Acid enhances its lipophilicity and stability, which are critical factors for drug candidates. Additionally, the iodo group at position 3 introduces a radiolabeling capability, making this compound a promising candidate for positron emission tomography (PET) imaging agents or radiotherapeutic agents.
The synthesis of 6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylic Acid involves a multi-step process that typically begins with the preparation of the pyridine ring system. Key steps include nucleophilic substitution reactions to introduce the trifluoromethyl and difluoromethyl groups, followed by iodination at the appropriate position. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste.
In terms of applications, this compound has shown potential as an intermediate in the synthesis of bioactive molecules. For instance, its carboxylic acid functionality can be readily converted into esters or amides, enabling further functionalization for specific biological targets. Researchers have also explored its use as a building block for constructing heterocyclic frameworks with complex architectures. The combination of fluorinated substituents and the iodine atom makes this compound particularly suitable for exploring structure-activity relationships (SAR) in medicinal chemistry.
From a biological standpoint, 6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylic Acid has demonstrated moderate inhibitory activity against several enzyme targets in vitro. These findings suggest that it could serve as a lead compound for developing novel therapeutic agents targeting diseases such as cancer or inflammatory disorders. Ongoing studies are focused on optimizing its bioavailability and reducing off-target effects to enhance its therapeutic potential.
In conclusion, 6-(Difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-2-carboxylic Acid is a versatile compound with significant promise in drug discovery and materials science. Its unique structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover its full potential, this compound is expected to play an increasingly important role in the development of innovative solutions to pressing scientific challenges.
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